2-(Cyclopropanesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(Cyclopropanesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropanesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of an intermediate through the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization with a sulfonylating agent such as cyclopropanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropanesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Cyclopropanesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropanesulfonyl)-4,5-diphenyl-1H-imidazole
- 2-(Cyclopropanesulfonyl)-4,5-bis(4-chlorophenyl)-1H-imidazole
- 2-(Cyclopropanesulfonyl)-4,5-bis(4-fluorophenyl)-1H-imidazole
Uniqueness
2-(Cyclopropanesulfonyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
75961-30-7 |
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Molecular Formula |
C20H20N2O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-cyclopropylsulfonyl-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C20H20N2O4S/c1-25-15-7-3-13(4-8-15)18-19(14-5-9-16(26-2)10-6-14)22-20(21-18)27(23,24)17-11-12-17/h3-10,17H,11-12H2,1-2H3,(H,21,22) |
InChI Key |
HDQRADWTOYVYAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C3CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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